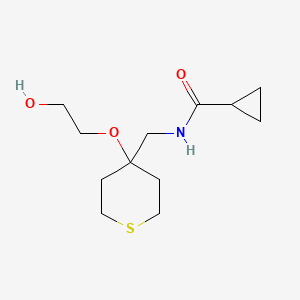
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H21NO3S and its molecular weight is 259.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound's unique structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H25NO4S, with a molecular weight of approximately 355.5 g/mol. The compound features a cyclopropanecarboxamide group linked to a tetrahydrothiopyran unit through a methylene bridge, which is further substituted with a hydroxyethoxy group that enhances solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄S |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2176124-78-8 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. This compound has been studied for its potential roles in various therapeutic contexts, including cancer treatment and antimicrobial applications.
The compound's mechanism of action involves binding to specific enzymes and receptors, influencing cellular pathways. Studies have shown that it can inhibit enzymatic activities by occupying active sites, which may lead to altered biochemical pathways relevant to disease processes.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study on similar compounds within the tetrahydrothiopyran class indicated significant antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The structural similarities suggest that this compound may exhibit comparable efficacy against bacterial infections . -
Enzyme Inhibition :
Interaction studies have revealed that the compound can effectively inhibit certain enzymes critical for cellular metabolism. For instance, its binding affinity to specific targets has been characterized through molecular docking studies, indicating potential for drug development aimed at modulating these enzymes . -
Therapeutic Applications :
The unique combination of functional groups in the compound allows for diverse therapeutic applications. Research suggests its utility in treating conditions such as cancer, where modulation of specific signaling pathways can lead to reduced tumor growth .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Different biological activity due to distinct functional groups |
| N-acylated oxazolidinones | Oxazolidinone derivatives | Enhanced activity against specific pathogens |
The comparison highlights how the combination of structural elements in this compound confers unique chemical and biological properties not present in simpler derivatives.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-5-6-16-12(3-7-17-8-4-12)9-13-11(15)10-1-2-10/h10,14H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRGMJXIOICLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














